Survivin-2b (80-88)
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Overview
Description
Survivin-2b (80-88) is a peptide derived from the survivin protein, which is a member of the Inhibitor of Apoptosis Protein (IAP) family. This peptide is recognized for its role in cancer biology, particularly in its ability to inhibit apoptosis and regulate cell division. Survivin-2b (80-88) has been identified as an immunogenic peptide that can be recognized by cytotoxic T lymphocytes, making it a target for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Survivin-2b (80-88) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Survivin-2b (80-88) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the peptide .
Chemical Reactions Analysis
Types of Reactions
Survivin-2b (80-88) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted analogs of Survivin-2b (80-88), which can have different biological activities and properties .
Scientific Research Applications
Survivin-2b (80-88) has several scientific research applications, including:
Cancer Immunotherapy: It is used to develop vaccines that stimulate the immune system to target cancer cells expressing survivin.
Biological Studies: Researchers use this peptide to study the mechanisms of apoptosis inhibition and cell division regulation.
Drug Development: It serves as a model for developing new therapeutic agents that target survivin-expressing tumors.
Mechanism of Action
Survivin-2b (80-88) exerts its effects by being presented on the cell surface in complex with HLA-A*24 molecules. This complex is recognized by cytotoxic T lymphocytes, which then target and kill the cancer cells expressing this peptide. The peptide’s ability to inhibit apoptosis and regulate cell division is mediated through its interaction with other proteins in the IAP family and its involvement in the chromosomal passenger complex .
Comparison with Similar Compounds
Similar Compounds
Survivin-ΔEx3: Another splice variant of survivin that lacks exon 3 and has different cellular localization and function.
Survivin-3B: Contains an additional exon, leading to a different amino acid sequence and potentially different biological activity.
Uniqueness
Survivin-2b (80-88) is unique due to its specific amino acid sequence (AYACNTSTL) and its ability to be recognized by cytotoxic T lymphocytes. This makes it a valuable target for cancer immunotherapy, distinguishing it from other survivin variants .
Properties
CAS No. |
465500-22-5 |
---|---|
Molecular Formula |
C39H62N10O15S |
Molecular Weight |
943.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H62N10O15S/c1-16(2)11-25(39(63)64)45-37(61)29(19(5)51)49-35(59)26(14-50)46-38(62)30(20(6)52)48-34(58)24(13-28(41)54)44-36(60)27(15-65)47-32(56)18(4)42-33(57)23(43-31(55)17(3)40)12-21-7-9-22(53)10-8-21/h7-10,16-20,23-27,29-30,50-53,65H,11-15,40H2,1-6H3,(H2,41,54)(H,42,57)(H,43,55)(H,44,60)(H,45,61)(H,46,62)(H,47,56)(H,48,58)(H,49,59)(H,63,64)/t17-,18-,19+,20+,23-,24-,25-,26-,27-,29-,30-/m0/s1 |
InChI Key |
AGNIXLPCPQAPSB-SXHLWKDOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)N |
Origin of Product |
United States |
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